REACTION_CXSMILES
|
Cl.[C:2]([C:4]1[CH:5]=[C:6]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[C:18]([N+:21]([O-])=O)[CH:19]=3)[N:14]=[CH:13][N:12]=2)[CH:7]=[CH:8][CH:9]=1)#[CH:3].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(O)=O>[NH2:21][C:18]1[CH:19]=[C:20]2[C:15](=[CH:16][CH:17]=1)[N:14]=[CH:13][N:12]=[C:11]2[NH:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:2]#[CH:3])[CH:5]=1 |f:0.1,2.3.4|
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Name
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(3-Ethynyl-phenyl)-(6-nitro-quinazolin-4-yl)-amine hydrochloride
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Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2 hours the mixture was quenched with 120 mL of water
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo to a residue which
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Type
|
DISSOLUTION
|
Details
|
was dissolved in 100 mL of 1:1 methanol
|
Type
|
FILTRATION
|
Details
|
chloroform, filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a second residue
|
Type
|
CUSTOM
|
Details
|
This was triturated with 200 mL of 5% sodium bicarbonate for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
Flash chromatography on silica gel eluted with ethyl acetate afforded pure (6-aminoquinazolin-4-yl)-(3-ethynylphenyl)-amine
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2C(=NC=NC2=CC1)NC1=CC(=CC=C1)C#C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |